

Monobutyl phthalate environmental exposure and sources

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An In-depth Technical Guide on Monobutyl Phthalate: Environmental Exposure and Sources

Executive Summary

Monobutyl phthalate (MBP) is the primary and active metabolite of dibutyl phthalates (DBP), a class of chemicals widely used as plasticizers and additives in a vast array of consumer and industrial products.[1][2][3] Human exposure to the parent compounds is ubiquitous, leading to the endogenous formation of MBP, which is detectable in the majority of the population.[1] Concerns surrounding MBP stem from its classification as an endocrine-disrupting chemical, with studies demonstrating adverse effects on the male reproductive system and links to other metabolic and cellular dysfunctions.[1] This guide provides a comprehensive technical overview of the environmental sources of MBP, exposure pathways, and concentrations in environmental and human matrices. It details the analytical methodologies for its quantification and explores the key metabolic and signaling pathways through which MBP exerts its biological effects.

Sources and Environmental Exposure

Humans are not typically exposed to MBP directly from the environment. Instead, exposure occurs through contact with its parent compounds, primarily di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DiBP), which are then rapidly hydrolyzed to MBP within the body by intestinal esterases.[4][5] Phthalates are not chemically bound to the polymer matrix of products, allowing them to leach, migrate, or off-gas into the environment and subsequently enter the human body.[6]



Primary Sources of Parent Phthalates:

- Personal Care and Cosmetic Products: Used as a solvent and fixative in products like nail polish, fragrances, cosmetics, and hair sprays.[1][6]
- Plastics and Polymers: Incorporated into polyvinyl chloride (PVC) and other plastics to impart flexibility, finding use in food packaging, children's toys, and medical devices.[1][7]
- Building Materials and Home Furnishings: Found in adhesives, caulks, paints, varnishes, and floor tiles.[1][8]
- Pharmaceuticals and Medical Devices: Used in the enteric coatings of some tablets and capsules and in medical tubing.[1]
- Industrial Applications: Utilized in printing inks and as insecticides.[1]

Exposure Routes:

The primary routes of human exposure to the parent phthalates are:

- Ingestion: Consumption of food and beverages contaminated through contact with packaging materials or processing equipment.[7][9]
- Dermal Absorption: Direct contact with personal care products and cosmetics containing phthalates.[6][9]
- Inhalation: Breathing indoor air and dust contaminated with phthalates that have off-gassed from consumer products and building materials.[6][9]

Data Presentation: MBP Concentrations

MBP is frequently detected in various environmental compartments and human biological samples. The following tables summarize representative concentrations reported in the literature.

Table 1: Concentration of **Monobutyl Phthalate** (MBP) in Environmental Matrices



Environmental Matrix	Concentration Range	Location/Study Context	Reference
Seawater	1 - 600 ng/L	Urbanized marine inlet, Canada	[10]
River Water	Limit of Detection: 5 ng/mL	Not Specified	[11]
Sediment (Marine)	0.1 - 20 ng/g (dry wt)	Urbanized marine inlet, Canada	[10]
Sediment (River)	190 - 650 μg/kg (dry wt)	Detroit River, USA	[8]
Sediment (Marine)	118 - 355 μg/kg (dry wt)	Los Angeles sewage outfalls, USA	[8]

Table 2: Concentration of Monobutyl Phthalate (MBP) in Human Biological Samples



Biological Matrix	Subject Group	Concentration (Median / Mean / Range)	Reference
Urine	Adult Reference Population (USA)	95th Percentile: 162 μg/g creatinine	[12]
Urine	General Population (CDC Biomonitoring)	Geometric Mean: 20.3 μg/g creatinine	[1]
Urine	Brazilian Children (6- 14 years)	Median: 42.4 ng/mL	[13]
Urine	Canadian Men	Median (MBP): 60.0 ng/mL	[14]
Urine	Obese vs. Non-obese Children	Median (MBP): 29.9 ng/mL (overall)	[15]
Serum	Women (USA)	Median (Total MBP): 14.4 μg/L	[7]
Amniotic Fluid	General Population (USA)	Median (Total MBP): 5.8 μg/L (Range up to 263.9 μg/L)	[7]
Breast Milk	General Population (USA)	Mean (Total MBP): 1.3 ± 1.5 μg/L	[7]
Saliva	General Population (USA)	Median (Total MBP): 5.0 μg/L	[7]
Semen	Men in Shanghai	Median (DBP Parent): 0.30 mg/L	[16]
Adipose Tissue	Men and Women in Shanghai	Median (DBP Parent): 0.72 mg/kg	[16]

Note: Concentrations can vary significantly based on geography, age, gender, and lifestyle. Women often show higher levels of MBP, potentially due to greater use of personal care products.[1][12]



Metabolic and Signaling Pathways Metabolic Pathway

The primary metabolic pathway involves the hydrolysis of the parent diester, dibutyl phthalate (DBP), into its monoester metabolite, MBP. This reaction is catalyzed by nonspecific esterase and lipase enzymes primarily in the gastrointestinal tract.[5] MBP is the main bioactive metabolite.[2][3] It can be further metabolized via hydrolysis to phthalic acid and 1-butanol, or it can be conjugated with glucuronic acid (forming MBP-glucuronide) to facilitate urinary excretion.[7]



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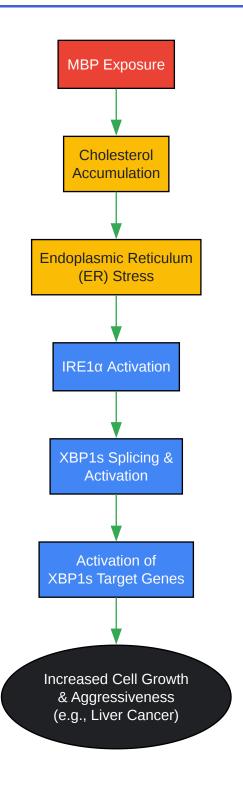
Caption: Metabolic conversion of Dibutyl Phthalate (DBP) to Monobutyl Phthalate (MBP).

Key Signaling Pathways Affected by MBP

MBP has been shown to disrupt several critical intracellular signaling pathways, contributing to its observed toxicity.

A. IRE1α-XBP1s Pathway and Metabolic Reprogramming: Environmental exposure to MBP can promote the progression of liver cancer.[17] Studies on HepG2 liver cancer cells show that long-term MBP exposure triggers a reprogramming of lipid metabolism, leading to cholesterol accumulation. This accumulation induces endoplasmic reticulum (ER) stress, which in turn activates the IRE1α-XBP1s signaling axis of the unfolded protein response.[17][18] The subsequent activation of XBP1s-regulated genes contributes to increased cell growth and aggressiveness.[17] This pathway has also been linked to the induction of autophagy and apoptosis in zebrafish liver cells.[18]





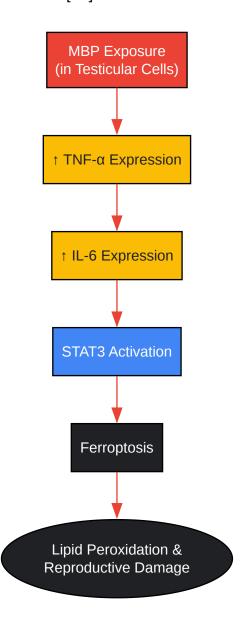
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Caption: MBP-induced activation of the IRE1 α -XBP1s pathway in liver cells.

B. TNF/IL6/STAT3 Pathway and Ferroptosis: MBP is a known reproductive toxicant, and one of its mechanisms of action involves inducing ferroptosis—an iron-dependent form of



programmed cell death—in testicular Leydig cells.[19] Exposure to MBP upregulates the expression of Tumor Necrosis Factor-α (TNF-α), which subsequently increases Interleukin-6 (IL-6) and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This TNF/IL6/STAT3 signaling cascade promotes ferroptosis, leading to lipid peroxidation, damage to sperm, and overall reproductive harm.[19]



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Caption: MBP-induced ferroptosis via the TNF/IL6/STAT3 signaling pathway.

Experimental Protocols for MBP Determination



The accurate quantification of MBP in environmental and biological matrices requires robust analytical methods designed to achieve low detection limits and minimize background contamination.

Sample Preparation

Careful sample preparation is critical to avoid contamination, as phthalates are ubiquitous in laboratory environments.[20]

- General Precautions: All glassware must be scrupulously cleaned, for example, by rinsing
 with acetone and hexane.[21] The use of plastic materials (e.g., pipettes, containers) should
 be strictly avoided.[21] High-purity, pesticide-grade, or LC-MS-grade solvents are required.
 [21][22]
- Environmental Samples (Water, Soil, Sediment):
 - Extraction: Separation of MBP from the sample matrix is typically achieved using liquid-liquid extraction (LLE) with an organic solvent or, more commonly, solid-phase extraction (SPE).[20][23][24] For solid samples like soil and sediment, an initial extraction with a solvent like methanol may be performed, sometimes assisted by ultrasonication or microwave-assisted extraction (MAE).[22][25]
 - Clean-up and Concentration: The extract is often concentrated under a stream of nitrogen and may be passed through a clean-up column (e.g., Florisil) to remove interfering substances.[14]
- Biological Samples (Urine, Plasma/Serum):
 - Enzymatic Deconjugation (for Urine): A significant portion of MBP in urine is present as a glucuronide conjugate. Therefore, an initial hydrolysis step using β-glucuronidase enzyme is essential to release the free MBP monoester for analysis.[14][20]
 - Extraction: Following hydrolysis, the sample is typically subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes.[20]
 - Internal Standard: An isotopically labeled internal standard (e.g., ¹³C- or D-labeled MBP) is added at the beginning of the sample preparation process to correct for matrix effects and



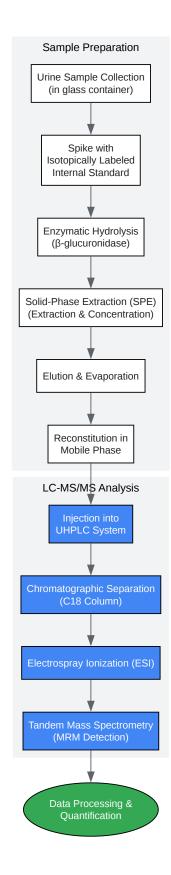
variations in extraction recovery and instrument response.

Analytical Instrumentation

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of MBP due to its high sensitivity, selectivity, and robustness.[14] [22][26]

- Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[27]
 Separation is typically achieved on a C18 column with a gradient elution mobile phase, often consisting of ammonium acetate in water and an organic solvent like methanol or acetonitrile.[22]
- Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly
 used, operating in negative ion electrospray ionization (ESI) mode.[22] Quantification is
 performed using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor
 a specific precursor ion-to-product ion transition for MBP and its internal standard, providing
 excellent selectivity and minimizing matrix interference.[22][27]
- B. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for phthalate analysis.
- Derivatization: MBP contains a polar carboxylic acid group, which makes it non-volatile. Therefore, a derivatization step (e.g., methylation with diazomethane) is required to convert it into a more volatile ester before GC analysis.[14]
- Separation and Detection: The derivatized sample is injected into a gas chromatograph for separation, typically on a non-polar capillary column, followed by detection with a mass spectrometer.[20]
- C. Fluorescence Polarization Immunoassay (FPIA): FPIA is a rapid and sensitive immunoassay that can be used for high-throughput screening of MBP in water and urine samples.[11] This method relies on the competition between MBP in the sample and a fluorescently labeled MBP tracer for binding to a specific antibody. The change in fluorescence polarization is proportional to the concentration of MBP in the sample.[11]





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Caption: General experimental workflow for the analysis of MBP in urine by LC-MS/MS.

Conclusion

Monobutyl phthalate is a significant and ubiquitous biomarker of human exposure to dibutyl phthalate plasticizers. Its presence in the vast majority of the population, coupled with documented evidence of endocrine disruption and interference with critical cellular signaling pathways, underscores the importance of continued research and monitoring. The data clearly indicate that exposure originates from a wide range of consumer products, leading to measurable concentrations in various human tissues and fluids. For professionals in research and drug development, understanding the environmental sources, metabolic fate, and toxicological mechanisms of MBP is crucial. The application of highly sensitive analytical methods, such as LC-MS/MS, is essential for accurate exposure assessment and for elucidating the dose-response relationships that inform public health risk assessments and regulatory actions.

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